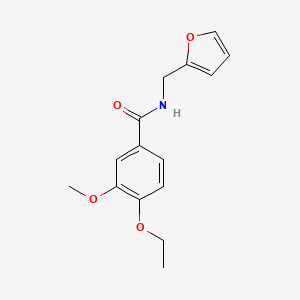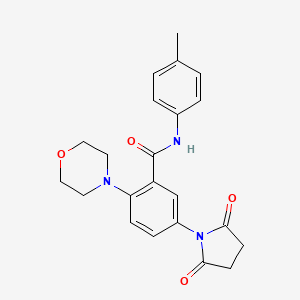
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide
Overview
Description
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide, commonly known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. DPP-4 inhibitors are a class of drugs that are used for the treatment of type 2 diabetes mellitus.
Mechanism of Action
The mechanism of action of DPP-4 inhibitors involves the inhibition of DPP-4, which results in increased levels of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion in a glucose-dependent manner. This leads to improved glucose control and insulin secretion.
Biochemical and Physiological Effects:
DPP-4 inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced oxidative stress. These effects are mediated by the increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon secretion. DPP-4 inhibitors have also been shown to have anti-inflammatory and anti-atherosclerotic effects.
Advantages and Limitations for Lab Experiments
DPP-4 inhibitors have several advantages for lab experiments, including their specificity for DPP-4, their well-defined mechanism of action, and their ability to improve glucose control. However, DPP-4 inhibitors also have some limitations, such as their short half-life and their potential for off-target effects.
Future Directions
There are several future directions for DPP-4 inhibitor research, including the development of more potent and selective inhibitors, the investigation of the long-term effects of DPP-4 inhibition, and the exploration of the potential therapeutic applications of DPP-4 inhibitors beyond diabetes mellitus. Additionally, there is a need for further research into the safety and efficacy of DPP-4 inhibitors in various patient populations, such as those with renal impairment or cardiovascular disease.
Conclusion:
In conclusion, DPP-4 inhibitors are a promising class of drugs for the treatment of type 2 diabetes mellitus. These drugs work by inhibiting the activity of DPP-4, which leads to increased levels of incretin hormones and improved glucose control. DPP-4 inhibitors have several advantages for lab experiments, but also have some limitations. There are several future directions for DPP-4 inhibitor research, including the development of more potent and selective inhibitors and the investigation of their long-term effects and potential therapeutic applications.
Scientific Research Applications
DPP-4 inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. These drugs work by inhibiting the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism and insulin secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which leads to improved glucose control and insulin secretion.
properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-5-7-17(8-6-16)24-23(29)19-15-18(26-21(27)11-12-22(26)28)9-10-20(19)25-13-3-2-4-14-25/h5-10,15H,2-4,11-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSINPCEKSMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-dichloro-2-hydroxybenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446962.png)
![4-[(2-hydroxy-5-methylbenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446968.png)
![3-[(1,3-benzoxazol-2-ylthio)methyl]-7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446977.png)

![1-[3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3446995.png)
![4-(4-chlorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B3447004.png)
![2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3447006.png)
![N,N-dimethyl-4-{[(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetyl]amino}benzamide](/img/structure/B3447018.png)
![5-oxo-5-({4-[(2-pyridinylamino)carbonyl]phenyl}amino)pentanoic acid](/img/structure/B3447033.png)

![4-oxo-4-{[4-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B3447051.png)
![N-(2-furylmethyl)-2-imino-1-isopropyl-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3447055.png)
![N-{4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3447066.png)
![N-{4-[1-(2-chloro-4-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3447071.png)